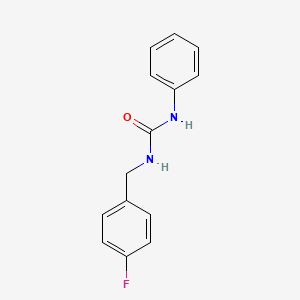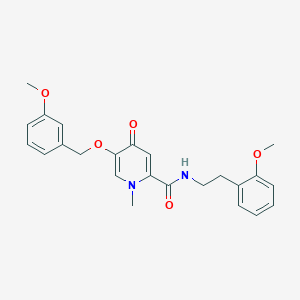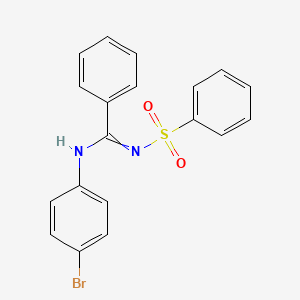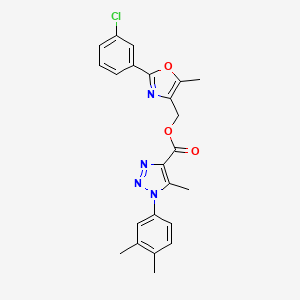![molecular formula C17H14N4O2 B2982155 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797868-90-6](/img/structure/B2982155.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a unique structure that allows it to participate in a variety of chemical reactions Its structure includes a pyrido[4,3-d]pyrimidine moiety fused with a dihydro ring, linked to a phenylisoxazole group through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can be achieved through multi-step synthetic routes involving the following key steps:
Formation of the Pyrido[4,3-d]pyrimidine Moiety: : This can be synthesized via cyclization reactions starting from appropriate pyridine and pyrimidine precursors under controlled temperature and solvent conditions.
Addition of the Dihydro Ring: : This step typically involves hydrogenation reactions where the double bonds in the pyrido[4,3-d]pyrimidine ring are selectively reduced.
Attachment of the Phenylisoxazole Group: : The phenylisoxazole can be synthesized separately and then coupled to the dihydropyrido[4,3-d]pyrimidine core using cross-coupling reactions such as Suzuki-Miyaura or Heck reactions under palladium catalysis.
Formation of the Methanone Bridge: : This is achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or other formylation agents.
Industrial Production Methods
Industrial-scale production of this compound may involve continuous flow chemistry techniques to streamline the multi-step synthesis. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to enhance reaction efficiencies.
化学反应分析
Types of Reactions It Undergoes
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions with agents like lithium aluminium hydride or sodium borohydride can yield alcohols or amines.
Substitution: : Halogenation or nitration reactions under specific conditions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution under acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Chlorine gas for halogenation under ultraviolet light.
Major Products Formed
The products formed depend on the nature of the reaction and conditions employed. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学研究应用
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and for developing new chemical methodologies.
Biology: : Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: : Investigated for its role as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in materials science for creating novel polymers and advanced materials with specific properties.
作用机制
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites of specific proteins, modulating their activity. This can lead to alterations in biochemical pathways, affecting cellular processes and biological outcomes.
相似化合物的比较
Compared to other similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exhibits unique properties due to its distinct structure. Similar compounds include:
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but lacks the 6(5H) position in the pyrido[4,3-d]pyrimidine moiety.
(6,7-dihydro-5H-pyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but has a different hydrogenation position.
Hope this meets your needs! What’s next?
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(21-7-6-14-13(10-21)9-18-11-19-14)15-8-16(23-20-15)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPRSONFZVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2982076.png)
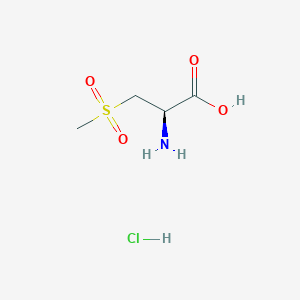
![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)
![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)
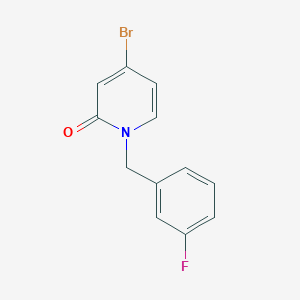
![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)

